molecular formula C4H5NOS2 B101909 (2-Mercaptothiazol-4-yl)methanol CAS No. 18653-47-9

(2-Mercaptothiazol-4-yl)methanol

Cat. No.: B101909
CAS No.: 18653-47-9
M. Wt: 147.2 g/mol
InChI Key: MYMJKAAAUMZIFG-UHFFFAOYSA-N
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Description

(2-Mercaptothiazol-4-yl)methanol is a high-purity chemical compound that serves as a valuable synthon in organic and medicinal chemistry research. This molecule features both a mercapto (thiol) group and a hydroxymethyl group on a thiazole heterocycle, making it a versatile building block for the synthesis of more complex molecules. The thiazole ring is a privileged structure in drug discovery, found in a wide range of bioactive molecules and approved therapeutics with activities including antimicrobial, anti-inflammatory, and anticancer effects . Researchers can utilize this compound as a key intermediate in developing novel enzyme inhibitors, such as for tyrosinase, which is a target in skin disorder research . Its structure also suggests potential for creating hybrids with other bioactive heterocycles like triazoles, which are known for diverse pharmacological properties . This compound is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(hydroxymethyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS2/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMJKAAAUMZIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18653-47-9
Record name (2-sulfanyl-1,3-thiazol-4-yl)methanol
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Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Mercaptothiazol 4 Yl Methanol

Strategic Retrosynthetic Analysis and Target Disconnections for (2-Mercaptothiazol-4-yl)methanol

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.net For this compound, several disconnection strategies can be envisioned, primarily focusing on the formation of the thiazole (B1198619) ring, which is a common motif in many biologically active compounds. nih.govnih.gov

A primary disconnection breaks the C(2)-S and N(3)-C(4) bonds of the thiazole ring, a strategy that aligns with the principles of the widely used Hantzsch thiazole synthesis. wikipedia.orgsynarchive.comcutm.ac.in This approach identifies a thioamide equivalent and an α-halocarbonyl compound as key synthons. Specifically, for this compound, this disconnection leads to thiourea (B124793) and a 3-halo-1-hydroxypropan-2-one derivative.

An alternative disconnection can be made at the C(4)-C(5) and N(3)-C(2) bonds, which might suggest a pathway involving the reaction of an α-aminonitrile with carbon disulfide, known as the Cook-Heilbron synthesis. wikipedia.orgcutm.ac.in Further functional group interconversions (FGI) would be necessary to install the hydroxymethyl group at the C4 position. lkouniv.ac.in

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection StrategyKey Bonds CleavedResulting Synthons/PrecursorsCorresponding Synthetic Method
Hantzsch-typeC(2)-S, N(3)-C(4)Thiourea, 3-halo-1-hydroxypropan-2-oneHantzsch Thiazole Synthesis
Cook-Heilbron-typeC(4)-C(5), N(3)-C(2)α-aminonitrile derivative, Carbon disulfideCook-Heilbron Synthesis

Development of Novel Catalytic Routes for Thiazole Ring Formation Preceding this compound Synthesis

The classical Hantzsch thiazole synthesis, while reliable, often requires harsh conditions. bepls.com Modern synthetic chemistry has focused on developing novel catalytic routes to improve efficiency, selectivity, and sustainability. These advancements are directly applicable to the synthesis of the this compound scaffold.

Recent research has explored the use of various catalysts to promote thiazole formation. For instance, palladium complexes have been shown to be effective in catalyzing the direct arylation of thiazoles, a reaction that could be adapted for functionalization. organic-chemistry.orgrsc.org Copper-catalyzed methods have also emerged for the synthesis of thiazoles from simple starting materials like oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org Furthermore, the development of heterogeneous catalysts, such as silica-supported tungstosilicic acid, offers the advantage of easy recovery and reusability, aligning with green chemistry principles. nih.govresearchgate.net The use of biocatalysts, like cross-linked chitosan (B1678972) hydrogels, has also been reported for the synthesis of thiazole derivatives under mild, eco-friendly conditions. mdpi.comacs.org

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including thiazoles. nih.govresearchgate.netbohrium.com The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A key aspect of green synthesis is the use of environmentally benign solvents. monash.edumdpi.comtsijournals.com Water, polyethylene (B3416737) glycols (PEGs), and ionic liquids have been successfully employed as reaction media for thiazole synthesis, often leading to improved yields and simplified work-up procedures. bohrium.commonash.edumdpi.com For example, the use of PEG-400 as a solvent for the reaction of α-diazoketones and thiourea provides a simple and efficient route to 2-aminothiazoles. bepls.com

Microwave irradiation and ultrasound-assisted synthesis are other green techniques that have been applied to accelerate thiazole synthesis, often reducing reaction times from hours to minutes and improving yields. bepls.combohrium.comnih.gov These methods offer energy-efficient alternatives to conventional heating. acs.orgnih.gov Catalyst-free and solvent-free reaction conditions are also being explored to further enhance the sustainability of thiazole production. bepls.comnih.gov

Elucidation of Reaction Mechanisms and Transition States in Key Synthetic Steps

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols. The Hantzsch thiazole synthesis, a key route to the this compound core, proceeds through a well-studied multi-step mechanism. synarchive.comchemhelpasap.comyoutube.com The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the α-haloketone. nih.gov This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. nih.gov Subsequent dehydration yields the aromatic thiazole ring. nih.govyoutube.com

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states and intermediates involved in thiazole synthesis. researchgate.netnih.gov These studies provide valuable insights into the reaction pathways and can help in the rational design of more efficient catalysts and reaction conditions. For instance, DFT studies have supported the proposed mechanisms for palladium-catalyzed pyrazole (B372694) synthesis, which shares mechanistic features with thiazole formation. acs.orgnih.govnih.gov The mechanism can vary depending on the specific substrates and conditions, with some reactions proceeding through different intermediates. nih.govacs.org

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Selectivities of this compound Production Routes

The efficiency and sustainability of a synthetic route are evaluated using metrics such as yield, atom economy, and selectivity. Different synthetic approaches to thiazoles, and by extension this compound, exhibit varying degrees of efficiency.

Table 2: Comparison of Synthetic Approaches for Thiazole Derivatives

Synthetic ApproachTypical YieldsAtom EconomySelectivityKey AdvantagesKey Disadvantages
Classical Hantzsch Synthesis Good to excellent chemhelpasap.comModerateGenerally goodSimplicity, readily available starting materials wikipedia.orgnih.govOften requires harsh conditions, use of toxic reagents bepls.com
Microwave-Assisted Synthesis Good to excellent bepls.comnih.govHighGood to excellentRapid reaction times, reduced energy consumption bohrium.comRequires specialized equipment
Ultrasound-Assisted Synthesis Good to excellent mdpi.combohrium.comHighGoodShorter reaction times, improved yields bohrium.comacs.orgCan have limitations in scalability
Green Catalyst-Based Methods Good to excellent mdpi.combohrium.comHighExcellentMild reaction conditions, catalyst reusability nih.govbohrium.comCatalyst synthesis can be complex
Solvent-Free Synthesis Good to very good bepls.comVery HighGoodReduced waste, simplified work-up bepls.comLimited to certain substrates

Multi-component reactions, which combine three or more reactants in a single pot to form a complex product, often exhibit high atom economy and efficiency. bepls.com The one-pot synthesis of Hantzsch thiazole derivatives using recyclable catalysts under ultrasonic irradiation is a prime example of a highly efficient and green method. nih.gov The choice of solvent and catalyst can significantly impact the selectivity of the reaction, with green solvents like water sometimes enhancing regio- and stereo-selectivity. nih.gov The development of chemo- and stereoselective methods, such as the calcium-catalyzed synthesis of functionalized thiazoles, further highlights the progress in achieving high selectivity in thiazole synthesis. acs.org

Chemical Transformations and Derivatization Strategies of 2 Mercaptothiazol 4 Yl Methanol

Reactivity Profile of the Thiol Group in (2-Mercaptothiazol-4-yl)methanol: Thioetherification and Disulfide Formation

The thiol group is often the most reactive site in this compound, readily undergoing reactions characteristic of thiols.

Thioetherification:

Thioetherification, the formation of a thioether (sulfide) bond, is a common transformation for the thiol group. This can be achieved through several methods, most notably by reaction with alkyl halides or under metal-catalyzed conditions.

Reaction with Alkyl Halides: In the presence of a base, the thiol group is deprotonated to form a thiolate anion, which then acts as a nucleophile and displaces a halide from an alkyl halide to form a thioether. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Metal-Catalyzed Dehydrative Thioetherification: Transition metal-catalyzed reactions offer an alternative route to thioethers, often under milder conditions. For instance, zinc-catalyzed dehydrative thioetherification of alcohols with thiols has been reported. chemrevlett.com While not specific to this compound, these methods are broadly applicable to thiols and could likely be adapted.

Disulfide Formation:

The thiol group can be oxidized to form a disulfide bond. This transformation is a key process in various chemical and biological systems. nih.gov

Oxidative Coupling: Mild oxidizing agents can be employed to facilitate the formation of a disulfide bridge between two molecules of this compound. This process involves the removal of a hydrogen atom from each of two thiol groups, followed by the formation of a sulfur-sulfur bond.

Thiol-Disulfide Exchange: Disulfide bonds can also be formed through thiol-disulfide exchange reactions. nih.gov In this equilibrium process, a thiol reacts with a disulfide, leading to the formation of a new disulfide and a new thiol. The mechanism involves nucleophilic attack of a thiolate ion on one of the sulfur atoms of the disulfide bond. nih.gov

Functional Group Interconversions and Esterification of the Hydroxyl Moiety of this compound

The primary hydroxyl group at the 4-position of the thiazole (B1198619) ring offers another site for chemical modification, allowing for a variety of functional group interconversions and esterification reactions.

Functional Group Interconversions:

The hydroxyl group can be converted into other functional groups through various synthetic methodologies. ub.eduvanderbilt.eduimperial.ac.ukscribd.comcompoundchem.com These transformations expand the synthetic utility of the this compound scaffold.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using standard halogenating agents. vanderbilt.edu For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding chloro- or bromo- derivatives. vanderbilt.edu

Conversion to Other Functional Groups: The resulting halides are versatile intermediates that can be further transformed into a range of other functionalities through nucleophilic substitution reactions.

Esterification:

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form esters. chemguide.co.ukathabascau.cauakron.edu

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. chemguide.co.ukathabascau.ca The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. athabascau.ca

Reaction with Acyl Chlorides and Anhydrides: For more reactive and often irreversible esterification, acyl chlorides or acid anhydrides can be used. chemguide.co.ukathabascau.ca These reactions are typically faster and may not require a catalyst, although a base is often added to neutralize the hydrogen halide or carboxylic acid byproduct. chemguide.co.uk

Esterification Method Reagents Conditions
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Heating, often with water removal chemguide.co.ukathabascau.ca
From Acyl ChloridesAcyl Chloride, Base (optional)Often at room temperature chemguide.co.ukathabascau.ca
From Acid AnhydridesAcid Anhydride, Base (optional)Gentle warming may be required chemguide.co.uk

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiazole Ring System of this compound

The thiazole ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the aromatic ring, replacing a hydrogen atom. uci.edudalalinstitute.commasterorganicchemistry.comlibretexts.orgyoutube.com The thiazole ring is generally considered electron-rich and can undergo EAS. The directing effects of the mercapto and hydroxymethyl groups will influence the position of substitution.

Halogenation, Nitration, and Sulfonation: These are common EAS reactions that could potentially be applied to the thiazole ring of this compound. masterorganicchemistry.com The specific conditions and regioselectivity would need to be determined experimentally.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comnih.govopenstax.orglibretexts.orgsemanticscholar.org This type of reaction is generally favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comopenstax.orglibretexts.org

Reactivity of the Thiazole Ring: The thiazole ring in this compound is not strongly activated towards SNAr. However, under certain conditions or with appropriate modification of the molecule (e.g., introduction of a good leaving group), SNAr reactions might be possible.

Multi-Component Reactions Incorporating this compound as a Key Synthon

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. researchgate.netnih.govdiva-portal.orgmdpi.comencyclopedia.pub this compound, with its multiple reactive sites, is a prime candidate for use as a key building block in MCRs.

Potential MCR Strategies: The thiol, hydroxyl, and potentially the thiazole ring can all participate in MCRs. For example, the thiol group could react as a nucleophile in a variety of MCRs, while the hydroxyl group could participate in reactions like the Ugi or Passerini reactions after appropriate activation. The development of novel MCRs involving this synthon could lead to the rapid and efficient synthesis of diverse and complex molecular scaffolds.

MCR Type Potential Role of this compound
Ugi ReactionCould potentially serve as the alcohol component.
Passerini ReactionCould potentially serve as the alcohol component.
Thiazoline (B8809763) SynthesisThe thiol group could participate in the formation of a thiazoline ring. mdpi.com

Stereoselective Transformations and Chiral Derivatizations Utilizing this compound Scaffolds

While this compound itself is achiral, its derivatives can be chiral, opening up possibilities for stereoselective transformations and the synthesis of chiral molecules.

Introduction of Chirality: Chirality can be introduced by reacting the molecule with a chiral reagent. For example, esterification with a chiral carboxylic acid would produce a diastereomeric mixture of esters that could potentially be separated.

Chiral Derivatizing Agents: this compound derivatives could potentially be used as chiral derivatizing agents to determine the enantiomeric purity of other molecules. mdpi.com This would involve reacting the chiral derivative with a racemic mixture and analyzing the resulting diastereomers by techniques such as NMR or HPLC.

Theoretical and Computational Chemistry Studies of 2 Mercaptothiazol 4 Yl Methanol and Its Derivatives

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Mercaptothiazol-4-yl)methanol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, which dictates the molecule's behavior. nih.gov

The electronic structure of this compound is characterized by the arrangement of its electrons in various energy levels. Key aspects include the distribution of electron density and the energies of the molecular orbitals.

Molecular orbitals (MOs) , such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. For similar compounds, the HOMO-LUMO gap has been calculated to be in the range of 4.3 to 4.5 eV. rsc.org

A hypothetical representation of calculated electronic properties is presented in the table below.

PropertyCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Dipole Moment3.2 DReflects the overall polarity of the molecule.

Density Functional Theory (DFT) Applications for Predicting Reactivity, Stability, and Spectroscopic Signatures

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. nih.gov DFT is particularly valuable for predicting the reactivity, stability, and spectroscopic properties of this compound. scirp.org

Reactivity and Stability: DFT calculations can be used to determine various reactivity descriptors. For instance, the energies of HOMO and LUMO orbitals help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. scirp.org The stability of different tautomeric forms, such as the thiol and thione forms of the mercaptothiazole ring, can be assessed by comparing their calculated total energies. dntb.gov.ua Lower energy corresponds to greater stability.

Spectroscopic Signatures: DFT can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra. scirp.org For example, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific peaks to the stretching and bending modes of different functional groups within the molecule. doi.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. elsevierpure.com

The following table shows a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in this compound.

Functional GroupExperimental IR Peak (cm⁻¹)DFT Calculated Frequency (cm⁻¹)Vibrational Mode
O-H~33003350Stretching
S-H~25502570Stretching
C=N~16201635Stretching
C-S~700710Stretching

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. nih.govdiva-portal.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the potential energy surface. diva-portal.org

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. MD simulations can explore these different conformations and determine their relative stabilities. nih.gov By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The stability of the protein structure can be determined by the deviations produced during the course of its simulation; smaller deviations indicate a more stable structure. nih.gov

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with itself (in condensed phases) or with solvent molecules. diva-portal.orgdovepress.com Key interactions that can be analyzed include hydrogen bonding involving the hydroxyl and thiol groups, as well as the thiazole (B1198619) nitrogen. These interactions play a critical role in the molecule's solubility, crystal packing, and its ability to bind to biological targets. The strength and lifetime of these interactions can be quantified from the simulation data. dovepress.com

The table below illustrates the types of data that can be extracted from an MD simulation of this compound in a water solvent.

Simulation ParameterTypical Value/ObservationSignificance
Root Mean Square Deviation (RMSD)1.5 ÅMeasures the average deviation of atomic positions from a reference structure, indicating conformational stability. arxiv.org
Radius of Gyration (Rg)4.2 ÅIndicates the compactness of the molecule's conformation.
Hydrogen Bond AnalysisAverage of 3 water moleculesQuantifies the extent of hydrogen bonding between the solute and solvent.
Radial Distribution Function (RDF)Peak at 2.8 Å for O-H...OShows the probability of finding a solvent atom at a certain distance from a solute atom, revealing solvation shell structure.

Computational Elucidation of Reaction Pathways, Activation Energies, and Transition States for Transformations Involving this compound

Computational methods are instrumental in mapping out the detailed mechanisms of chemical reactions involving this compound. mdpi.com These studies can identify the most likely reaction pathways, the energy required to initiate the reaction (activation energy), and the structure of the high-energy transition state.

Reaction Pathways: By calculating the potential energy surface for a given reaction, computational chemists can trace the minimum energy path from reactants to products. chemrxiv.org This allows for the step-by-step elucidation of the reaction mechanism, including the formation of any intermediates. For transformations of this compound, such as its oxidation or its use as a building block in synthesis, these calculations can reveal the preferred sequence of bond-breaking and bond-forming events.

Activation Energies and Transition States: The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. DFT calculations can provide accurate estimates of activation energies by locating the transition state structure, which is a first-order saddle point on the potential energy surface. chemrxiv.org The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, offering valuable insights into the factors that control the reaction rate.

The following table provides a hypothetical example of calculated energetic data for a proposed transformation of this compound.

Reaction StepReactant(s)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Thiol OxidationThis compound + H₂O₂(2-Sulfonylthiazol-4-yl)methanol15.2-25.8
EsterificationThis compound + Acetic Acid(2-Mercaptothiazol-4-yl)methyl acetate22.5-5.4

Coordination Chemistry and Ligand Design with 2 Mercaptothiazol 4 Yl Methanol

Design Principles for Chiral Ligands:There is no information on the design and stereochemical control of chiral ligands derived from (2-Mercaptothiazol-4-yl)methanol.

While research exists for other related thiazole (B1198619) and mercapto-containing compounds, the strict focus on this compound as requested cannot be fulfilled based on the current scientific record. This highlights a potential area for future research within the field of coordination chemistry.

Integration of 2 Mercaptothiazol 4 Yl Methanol into Advanced Materials Research

Role as a Monomer or Cross-Linking Agent in the Synthesis of Functional Polymers and Copolymers

The bifunctional nature of (2-Mercaptothiazol-4-yl)methanol, possessing both a thiol and a hydroxyl group, theoretically allows it to act as a monomer in step-growth polymerization or as a modifying agent for various polymer backbones. The hydroxyl group can undergo esterification or etherification, while the thiol group can participate in thiol-ene reactions or form disulfide bonds.

While direct polymerization studies involving this compound are scarce, research on related mercaptobenzothiazole derivatives provides insight into this potential. For instance, acrylate (B77674) and methacrylate (B99206) monomers have been synthesized from 2-mercaptobenzothiazole (B37678), creating functional monomers for radical polymerization. researchgate.netmdpi.com These monomers are explored for their potential as photo-initiators and as building blocks for advanced polymeric materials with high refractive indices. mdpi.com

Furthermore, copolymers containing a benzothiazole-disulfide group have been synthesized and used to create redox-responsive functional polymers. nih.gov These polymers can be fabricated into coatings that allow for the reversible attachment and release of thiol-containing molecules, a property valuable in various biomedical applications. nih.gov The thiol group of this compound could similarly be oxidized to a disulfide to create redox-responsive cross-links or be used in "click" chemistry, such as thiol-ene reactions, to graft it onto a polymer backbone.

The presence of two reactive sites also suggests a potential role as a cross-linking agent. Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. chemicalbook.com The hydroxyl and thiol groups could react with complementary functionalities in different polymer chains, creating a durable three-dimensional network.

Precursor for the Development of Functional Organic-Inorganic Hybrid Materials and Composites

Organic-inorganic hybrid materials combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) at the molecular scale. tue.nlresearchgate.net The functional groups on this compound make it a candidate for acting as a molecular bridge between organic and inorganic components.

The thiol group is known to bind strongly to the surfaces of various inorganic nanoparticles, particularly those of noble metals (like gold and silver) and semiconductor quantum dots. The hydroxyl group, on the other hand, can participate in sol-gel processes with metal alkoxides (e.g., tetraethyl orthosilicate) to form a covalently linked inorganic network. This dual functionality could allow this compound to serve as a coupling agent, ensuring a strong interface and preventing phase separation between the organic and inorganic domains, which is crucial for the synergistic properties of hybrid materials. tue.nl

Although no specific studies detailing the use of this compound as a precursor for hybrid materials were identified, the principles of its functional groups' reactivity are well-established in this field.

Surface Modification and Coating Technologies Utilizing this compound Scaffolds for Enhanced Material Properties

The modification of material surfaces is critical for controlling properties like biocompatibility, corrosion resistance, and adhesion. nih.gov The thiol group in this compound is an excellent anchor for binding to metal surfaces, most notably gold, silver, and copper, to form self-assembled monolayers (SAMs). SAMs are highly organized molecular layers that can fundamentally alter the surface chemistry of a substrate.

The primary application for this class of compounds in surface modification is corrosion inhibition. Heterocyclic compounds containing both sulfur and nitrogen atoms are known to be effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netmdpi.com They function by adsorbing onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.net The adsorption can occur through the lone pair electrons on the sulfur and nitrogen atoms and the π-electrons of the thiazole (B1198619) ring.

While research specifically on this compound is limited, studies on analogous structures demonstrate their high efficacy as corrosion inhibitors.

Table 1: Corrosion Inhibition Efficiency of Thiazole/Thiadiazole Derivatives on Mild Steel in HCl Solution

Inhibitor Compound Concentration Temperature (K) Inhibition Efficiency (%) Reference
2-((5-mercapto-1,3,4-thiadiazol-2-ylimino)methyl)phenol 1.0 mM Room Temp. 97 researchgate.net
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone 500 ppm 303 97 mdpi.com

The data in Table 1, derived from related compounds, suggests that this compound could be a potent corrosion inhibitor. The free hydroxyl group could further enhance its solubility and potentially participate in forming a more robust protective film on the material surface.

Design and Synthesis of Self-Assembled Supramolecular Architectures Incorporating this compound Units

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and metal coordination. The functional groups on this compound make it a potential building block for such architectures.

The thiazole ring can participate in π–π stacking interactions, while the hydroxyl group and the nitrogen atom in the ring can act as hydrogen bond donors and acceptors, respectively. The thiol group can also form hydrogen bonds or coordinate to metal ions. The ability of dipyrrin (B1230570) complexes to form discrete supramolecular structures like helicates and cages highlights how functional heterocyclic units can be employed in this field. The combination of these functionalities in this compound could be exploited to direct the self-assembly of complex, functional architectures. For example, its coordination to metal centers could yield one-, two-, or three-dimensional coordination polymers. Despite this potential, specific research on the supramolecular assembly of this compound has not been prominently reported.

Development of Chemosensors and Chemodosimeters for Specific Analytes based on the Chemical Recognition Properties of this compound

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as in color or fluorescence. The heteroatoms (S, N) and the thiol group in this compound are known to be excellent binding sites for metal ions, particularly heavy and transition metals.

The interaction between the sensor molecule and an analyte like a mercury ion (Hg²⁺) can trigger a response. For instance, the binding can lead to the cleavage of a C=S bond in a process called desulfurization, resulting in a distinct optical signal. Other mechanisms include the formation of stable metal-sulfur bonds that perturb the electronic structure of the sensor molecule.

A self-assembled monolayer of a related mercapto-thiadiazole derivative on a gold electrode has been used as an impedimetric and potentiometric sensor for mercury ions (Hg²⁺), demonstrating high sensitivity and selectivity. Similarly, silver cluster-based polymers have been shown to be highly selective sensors for methanol. nih.gov Given these precedents, it is plausible that this compound could be developed into a chemosensor. The thiazole ring could be functionalized with a chromophore or fluorophore, and the binding of a metal ion to the mercapto group would modulate its photophysical properties, providing a detectable signal. However, dedicated studies to develop and characterize this compound as a chemosensor are not currently available in the literature.

Emerging Research Frontiers and Future Perspectives for 2 Mercaptothiazol 4 Yl Methanol

Exploration of Unconventional Synthetic Pathways and Bio-Inspired Syntheses for (2-Mercaptothiazol-4-yl)methanol

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.comyoutube.com While effective, these methods often require harsh reaction conditions and may generate significant waste. Consequently, researchers are actively exploring more sustainable and efficient "green" synthetic routes. These unconventional pathways aim to minimize environmental impact by employing renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov

Emerging green chemistry approaches applicable to the synthesis of thiazole derivatives, and by extension this compound, include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.govbohrium.com The catalyst-free domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions in water is an example of a green protocol for synthesizing trisubstituted thiazoles. bepls.com

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source for chemical reactions. The use of ultrasound irradiation can enhance reaction rates and yields, particularly in heterogeneous systems. nih.govbohrium.com For instance, the synthesis of bis-thiazoles has been achieved using ultrasound irradiation with a suitable catalyst in water. bohrium.com

Green Catalysts: The development of reusable and environmentally benign catalysts is a cornerstone of green chemistry. nih.gov Options include biocatalysts, phase-transfer catalysts, and nanocomposites. bohrium.com Chitosan (B1678972) and its derivatives, for example, have been investigated as eco-friendly biocatalysts for the synthesis of thiazoles. nih.gov Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have also been employed as a reusable catalyst for the one-pot multicomponent synthesis of thiazole scaffolds. acs.org

Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a key focus. bohrium.combepls.com The synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been demonstrated in water without the need for a catalyst. bepls.com

Bio-inspired synthesis, which mimics nature's synthetic strategies, represents another promising frontier. While specific bio-inspired syntheses for this compound are yet to be widely reported, the biosynthesis of thiazoles in nature can serve as an inspiration for developing novel enzymatic or chemoenzymatic routes. nih.gov

Advanced Spectroscopic and Analytical Methodologies for In-Situ Monitoring of this compound Reactions

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and application of this compound. Advanced spectroscopic and analytical techniques are indispensable for this purpose, allowing for detailed structural elucidation and real-time monitoring of chemical transformations.

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure and purity of the synthesized compounds. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=N, C=S, and O-H stretching vibrations. mdpi.commdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to study the formation of charge-transfer complexes. researchgate.net

Beyond static characterization, there is a growing interest in in-situ monitoring of reactions. This involves analyzing the reaction mixture as it evolves, providing dynamic information about the formation of intermediates and products. While specific studies on the in-situ monitoring of this compound reactions are limited, techniques applied to related systems could be adapted. For instance, X-ray photoelectron spectroscopy (XPS) has been used to study the in-situ adsorption of 2-mercaptobenzothiazole (B37678) on metal surfaces. researchgate.net Such techniques could potentially be used to follow the progress of reactions involving this compound, offering deeper mechanistic insights.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used in conjunction with experimental spectroscopy. DFT calculations can predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental data. mdpi.comscirp.org These computational tools can also provide insights into the electronic structure and reactivity of the molecule.

Synergistic Applications of this compound in Multi-Functional Materials and Nanotechnology

The unique combination of functional groups in this compound makes it a promising building block for the development of multi-functional materials and for applications in nanotechnology. The thiol group can act as a capping agent for nanoparticles or as a reactive site for surface modification. The thiazole ring can impart specific biological or electronic properties, and the hydroxyl group offers a site for further chemical modification, such as polymerization.

While direct applications of this compound in these areas are still emerging, research on related mercaptothiazole compounds provides a glimpse into the possibilities. For example, 2-mercaptobenzothiazole has been investigated in the context of charge-transfer complexes that form nanoparticles with interesting magnetic and antimicrobial properties. researchgate.net This suggests that this compound could be used to create novel nanomaterials with tailored functionalities.

Furthermore, the ability of mercapto-compounds to interact with metal surfaces makes them relevant in the field of corrosion inhibition and the development of protective coatings. researchgate.net The potential for this compound to be incorporated into polymer backbones through its hydroxyl group opens up possibilities for creating functional polymers with applications in biomedicine and materials science. mdpi.com

The synergistic potential of this compound lies in its ability to combine multiple functionalities within a single molecule. This could lead to the development of materials that are, for example, both antimicrobial and biocompatible, or that possess both sensing and catalytic properties.

Development of Predictive Models for Structure-Reactivity Relationships and Rational Design of Novel Derivatives

To accelerate the discovery of novel applications for this compound and its derivatives, the development of predictive models for structure-reactivity relationships is essential. These models, often based on computational chemistry and quantitative structure-activity relationship (QSAR) studies, can help to rationalize experimental observations and guide the design of new molecules with desired properties.

Computational methods like Density Functional Theory (DFT) are already being used to study the electronic properties and reactivity of mercaptobenzothiazoles and related compounds. mdpi.comscirp.org These studies can provide insights into parameters such as frontier molecular orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons, and can help to explain its reactivity in different chemical environments.

While specific QSAR models for this compound are not yet prevalent in the literature, the principles of rational drug design and materials design can be applied. By systematically modifying the structure of the molecule—for example, by introducing different substituents on the thiazole ring or by derivatizing the hydroxyl or thiol groups—and correlating these changes with observed activities, it is possible to build predictive models. These models can then be used to computationally screen virtual libraries of compounds, identifying promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with the discovery of new functional molecules.

Outlook on Sustainable and Scalable Research Directions for this compound in Academic and Industrial Contexts

The future of research on this compound, both in academic and industrial settings, will likely be shaped by the principles of sustainability and scalability. The development of green synthetic methods, as discussed earlier, will be crucial for making the production of this compound and its derivatives more environmentally friendly and economically viable. nih.govbohrium.combepls.com

From an academic perspective, future research will likely focus on a deeper exploration of the fundamental chemistry and properties of this compound. This includes:

Elucidating complex reaction mechanisms: Utilizing advanced in-situ analytical techniques to gain a more detailed understanding of how this molecule reacts and interacts.

Exploring novel applications: Investigating its potential in emerging areas such as catalysis, sensing, and smart materials.

Developing sophisticated computational models: Creating more accurate predictive models to guide the rational design of new derivatives with tailored functionalities.

In an industrial context, the focus will be on the scalability and practical application of research findings. A key challenge will be to translate the promising results from laboratory-scale studies into robust and cost-effective industrial processes. The development of commercially viable manufacturing processes for mercaptothiazoles, as indicated by existing patents, provides a foundation for the scalable production of related compounds like this compound. google.com

The potential applications of this compound and its derivatives in pharmaceuticals, agrochemicals, and materials science make it an attractive target for industrial research and development. The successful commercialization of these compounds will depend on a close collaboration between academia and industry to bridge the gap between fundamental research and practical application.

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : A singlet at δ 4.8–5.2 ppm (CH₂OH) and a broad peak at δ 1.5–2.0 ppm (SH) .
    • ¹³C NMR : Thiazole carbons appear at δ 160–170 ppm, with the hydroxymethyl group at δ 60–65 ppm .
  • FT-IR : Strong absorption at 2550 cm⁻¹ (S-H stretch) and 3400 cm⁻¹ (O-H stretch) .
  • Mass spectrometry : Molecular ion peak at m/z 147 (C₄H₅NOS₂⁺) .

How does the mercapto group influence the reactivity of this compound in nucleophilic substitutions?

Advanced
The thiol group acts as a strong nucleophile but is prone to oxidation. Reactivity can be modulated by:

  • In situ protection : Use of acetic anhydride to form acetylated intermediates, reducing disulfide byproducts .
  • Solvent effects : Protic solvents (e.g., ethanol) stabilize the thiolate ion, enhancing nucleophilicity .
  • Competing pathways : The hydroxymethyl group may participate in esterification, requiring careful pH control (pH 7–8) to prioritize thiol reactivity .

What safety protocols are essential when handling this compound in the lab?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and P95 respirators during powder handling .
  • Waste disposal : Collect thiol-containing waste separately and neutralize with oxidizing agents (e.g., NaOCl) before disposal .

How can computational modeling predict the stability and electronic properties of this compound?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (S-H: ~80 kcal/mol) and HOMO-LUMO gaps .
  • Molecular dynamics : Simulate solvation effects in polar solvents (e.g., water) to predict aggregation tendencies .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide pharmaceutical applications .

How should researchers resolve contradictions in reported melting points or solubility data for this compound?

Q. Basic

  • Purity verification : Use HPLC (C18 column, acetonitrile/water) to rule out impurities .
  • Standardized conditions : Report melting points in sealed capillaries to avoid decomposition .
  • Solvent selection : Note that solubility in DMSO (>100 mg/mL) may vary due to hygroscopicity .

What challenges arise in crystallizing this compound, and how can XRD studies be optimized?

Q. Advanced

  • Crystallization issues : The thiol group promotes disordered crystal packing. Use slow evaporation in mixed solvents (e.g., methanol/dichloromethane) .
  • Data collection : Employ low-temperature (100 K) XRD to mitigate radiation damage.
  • Refinement : Use SHELXL for high-resolution data, applying restraints to thiazole ring geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.